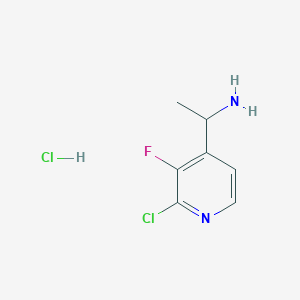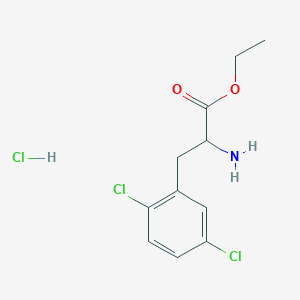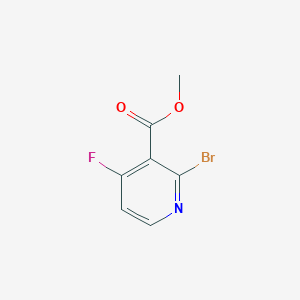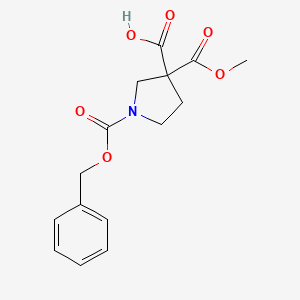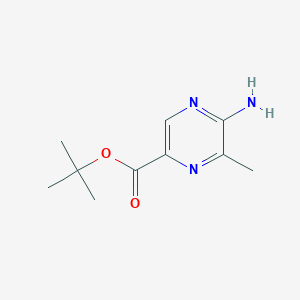
tert-Butyl 5-amino-6-methylpyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-amino-6-methylpyrazine-2-carboxylate is a chemical compound that belongs to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-amino-6-methylpyrazine-2-carboxylate typically involves the reaction of 5-amino-6-methylpyrazine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for substrates that are sensitive to harsh environments.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often use continuous flow reactors to ensure consistent product quality and high yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 5-amino-6-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used to replace the tert-butyl ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl 5-amino-6-methylpyrazine-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-amino-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-amino-6-methylpyrazine-2-carboxylate
- tert-Butyl 5-amino-6-ethylpyrazine-2-carboxylate
- tert-Butyl 5-amino-6-methylpyridine-2-carboxylate
Uniqueness
tert-Butyl 5-amino-6-methylpyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring. The presence of both the tert-butyl ester and amino groups provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis. Its unique structure also contributes to its potential bioactivity, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C10H15N3O2 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
tert-butyl 5-amino-6-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-6-8(11)12-5-7(13-6)9(14)15-10(2,3)4/h5H,1-4H3,(H2,11,12) |
Clave InChI |
ZZGQGKWOLGQMNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN=C1N)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate](/img/structure/B13502846.png)
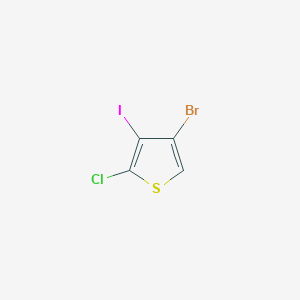
amine](/img/structure/B13502850.png)
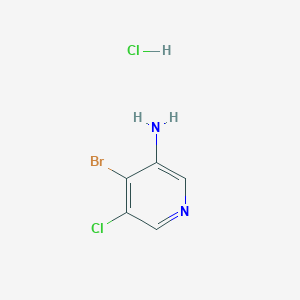
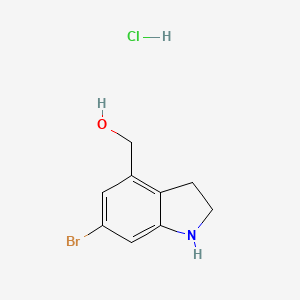
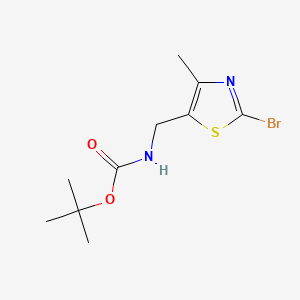
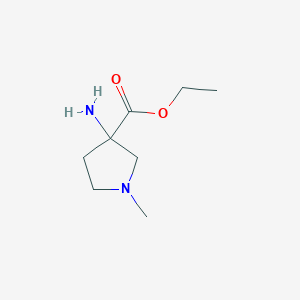
![tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13502895.png)

